molecular formula C19H25ClN2O3S2 B2859605 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 954671-55-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2859605
CAS RN: 954671-55-7
M. Wt: 428.99
InChI Key: YTJWKRNHPQKVKX-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide, also known as AT-1015, is a novel small molecule that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymorphic Behavior in Pharmaceuticals

  • Tolazamide, a drug with a structure similar to the compound , demonstrates distinct polymorphic behaviors, which are crucial in pharmaceutical applications. Understanding these behaviors is essential for drug formulation and stability (Fedorov et al., 2017).

Electrosynthesis and Spectroscopic Characterization

  • Related compounds have been used in the electrosynthesis and spectroscopic characterization of new soluble polymers. These findings are significant in materials science, particularly in creating new materials with specific electronic and optical properties (Moustafid et al., 1991).

Metal Complexes and Catalytic Activities

  • Metal complexes involving azo dye ligands structurally related to the compound show promise in DNA binding and catalytic activities. This application is vital in biochemistry and molecular biology for understanding DNA interactions and catalysis (El-Sonbati et al., 2015).

Antitumor Activities

  • Sulfonamide derivatives, including structures akin to the compound, have been studied for their potential in cancer treatment. Their role in inhibiting cancer cell growth highlights their significance in medicinal chemistry and oncology (Owa et al., 2002).

Synthesis of Benzothiadiazine Derivatives

  • The compound's structural relatives have been used in synthesizing benzothiadiazine derivatives, which are precursors to respiratory syncytial virus (RSV) inhibitors. This application is crucial in pharmaceutical research, especially in antiviral drug development (Majumdar & Ganai, 2013).

Chlorinating Reagents

  • Chemically similar compounds have been used as chlorinating reagents, indicating their utility in organic synthesis and chemical transformations (Pu et al., 2016).

Platelet Aggregation Inhibition

  • Derivatives of the compound have shown effects in inhibiting blood platelet aggregation. This application is significant in cardiovascular research and drug development for blood clotting disorders (Grisar et al., 1976).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S2/c1-25-19-7-6-16(12-17(19)20)27(23,24)21-13-18(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWKRNHPQKVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide

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